molecular formula C14H17N5O6 B13057855 ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate

ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate

Cat. No.: B13057855
M. Wt: 351.31 g/mol
InChI Key: AFTKFOHBLXSXNL-OQLLNIDSSA-N
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Description

Ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazonoyl group, and an imino group

Preparation Methods

The synthesis of ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the nitrophenyl hydrazone: This step involves the reaction of 2-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Esterification: The hydrazone is then reacted with ethyl acetoacetate in the presence of a suitable catalyst to form the ester.

    Formation of the imino group:

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N5O6

Molecular Weight

351.31 g/mol

IUPAC Name

ethyl (3E)-3-[[2-[2-(2-nitrophenyl)hydrazinyl]-2-oxoacetyl]hydrazinylidene]butanoate

InChI

InChI=1S/C14H17N5O6/c1-3-25-12(20)8-9(2)15-17-13(21)14(22)18-16-10-6-4-5-7-11(10)19(23)24/h4-7,16H,3,8H2,1-2H3,(H,17,21)(H,18,22)/b15-9+

InChI Key

AFTKFOHBLXSXNL-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)C(=O)NNC1=CC=CC=C1[N+](=O)[O-])/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C(=O)NNC1=CC=CC=C1[N+](=O)[O-])C

Origin of Product

United States

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